N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a chlorophenyl and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the introduction of the benzamide group. The chlorophenyl group is then added through a substitution reaction.
Indene Derivative Preparation: The indene derivative can be synthesized from 2-methyl-3-nitroaniline using sodium nitrite and potassium iodide.
Benzamide Formation: The benzamide group is introduced through a condensation reaction between an appropriate amine and a benzoyl chloride derivative.
Chlorophenyl Substitution: The final step involves the substitution of a hydrogen atom on the benzamide with a chlorophenyl group using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, followed by nucleophiles like amines or alcohols for substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide: shares similarities with other benzamide derivatives and indene-containing compounds.
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(2,3-dihydro-1H-indene-5-carbonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2/c25-20-8-3-5-16(13-20)15-26-24(28)22-10-2-1-9-21(22)23(27)19-12-11-17-6-4-7-18(17)14-19/h1-3,5,8-14H,4,6-7,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEITECNPUBWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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